molecular formula C10H10BrNO B8285159 2-Cyanomethoxy-3-methylbenzyl bromide

2-Cyanomethoxy-3-methylbenzyl bromide

Cat. No.: B8285159
M. Wt: 240.10 g/mol
InChI Key: WKZPEPYQSLALEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyanomethoxy-3-methylbenzyl bromide is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

2-[2-(bromomethyl)-6-methylphenoxy]acetonitrile

InChI

InChI=1S/C10H10BrNO/c1-8-3-2-4-9(7-11)10(8)13-6-5-12/h2-4H,6-7H2,1H3

InChI Key

WKZPEPYQSLALEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CBr)OCC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Triphenylphosphine (15.2 g, 57.8 mmoles) is added to 2-cyanomethoxy-3-methylbenzylalcohol (9.3 g, 52.5 mmoles, example 23) in THF (175 mL). The mixture is stirred until homogeneous and cooled to 0° C., followed by addition, in three portions, of N-bromosuccinimide (10.3 g, 57.8 mmoles). After 90 minutes the reaction is concentrated and the residue purified by column chromatography (silica, 5:1 hex: EtOAc) to yield the title compound as a pale yellow crystalline solid. MS (EI) 239, 241 (M)+, Br pattern.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Triphenylphosphine (15.2 g, 57.8 mmoles) is added to (2-Hydroxymethyl-6-methyl-phenoxy)-acetonitrile (9.3 g, 52.5 mmoles) in THF (175 mL). The mixture is stirred until homogeneous and cooled to 0° C., followed by addition, in three portions, of N-bromosuccinimide (10.3 g, 57.8 mmoles). After 90 minutes the reaction is concentrated and the residue purified by column chromatography (silica, 5:1 hex:EtOAc) to yield the title compound as a pale yellow crystalline solid. MS (EI) 239, 241 (M)+, Br pattern.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step Two

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